Cyclopropane-1,1-dicarboxylic acid-d4

Stable Isotope Labeling LC-MS/MS Internal Standard

Cyclopropane-1,1-dicarboxylic acid-d4 is the definitive deuterated internal standard for accurate LC-MS/MS quantitation of CDA in complex matrices like tomato extracts. The +4 Da mass shift (m/z 135→117) ensures baseline resolution from native analyte (m/z 131→113), avoiding spectral interference. The d4 pattern minimizes chromatographic isotope effects seen with higher deuteration. Supplied at ≥98% chemical purity and ≥99 atom% D enrichment, it reliably corrects for ionization variability and matrix effects. Essential for 1-aminocyclopropane-1-carboxylic acid oxidase inhibitor assays. Stable for 3 years at RT.

Molecular Formula C5H6O4
Molecular Weight 134.12 g/mol
Cat. No. B593597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,1-dicarboxylic acid-d4
Molecular FormulaC5H6O4
Molecular Weight134.12 g/mol
Structural Identifiers
InChIInChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/i1D2,2D2
InChIKeyFDKLLWKMYAMLIF-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropane-1,1-dicarboxylic acid-d4: A Deuterated Internal Standard for Quantitative LC-MS


Cyclopropane-1,1-dicarboxylic acid-d4 (CAS 136503-99-6) is the deuterium-labeled analog of cyclopropane-1,1-dicarboxylic acid (CDA), a small dicarboxylic acid featuring a strained cyclopropane ring. The target compound incorporates four deuterium atoms at the 2,2,3,3-positions of the cyclopropane ring, resulting in a molecular weight of 134.12 g/mol and the molecular formula C₅H₂D₄O₄ . As a stable isotope-labeled (SIL) compound, it is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays to correct for variability in sample preparation, ionization efficiency, and instrument response during the quantitation of its non-deuterated counterpart in complex biological matrices [1].

Why Unlabeled Cyclopropane-1,1-dicarboxylic Acid Cannot Replace the d4 Internal Standard


Generic substitution of cyclopropane-1,1-dicarboxylic acid-d4 with the unlabeled analog (CDA, CAS 598-10-7) or other isotopologues is not analytically equivalent for quantitative LC–MS workflows. The unlabeled compound is often endogenous or present in samples (e.g., plant tissues) and cannot serve as an internal standard because it would be indistinguishable from the analyte, violating the fundamental requirement that an IS must be absent from the sample matrix [1]. Furthermore, the deuterium labeling in cyclopropane-1,1-dicarboxylic acid-d4 confers a +4 Da mass shift, enabling selective detection in MS/MS via distinct SRM transitions without spectral interference from the native analyte [2]. While alternative isotopologues (e.g., d2 or ¹³C-labeled) may provide similar mass shifts, the d4 pattern offers a balance of sufficient mass separation to avoid isotopic cross-talk while minimizing the risk of chromatographic resolution due to excessive deuteration, a known phenomenon where highly deuterated analytes can elute earlier in reversed-phase LC, compromising matrix effect compensation [3].

Quantitative Differentiation of Cyclopropane-1,1-dicarboxylic acid-d4 Against Analogs


Mass Spectrometric Differentiation: A +4 Da Shift Enables Interference-Free Quantitation

Cyclopropane-1,1-dicarboxylic acid-d4 provides a +4 Da mass shift relative to the unlabeled analog (CDA, 130.10 g/mol vs. 134.12 g/mol for the d4 form) . This mass difference permits the use of distinct SRM transitions—for instance, monitoring the [M+H]+ → [M+H-H2O]+ fragment for CDA (m/z 131 → 113) while using the corresponding transition for the d4 internal standard (m/z 135 → 117) [1]. In contrast, a d2-labeled analog would provide only a +2 Da shift, increasing the risk of isotopic cross-talk and reduced quantitative accuracy.

Stable Isotope Labeling LC-MS/MS Internal Standard

Isotopic Purity: 99 atom% D Enrichment Ensures Minimal Unlabeled Background

Commercially available cyclopropane-1,1-dicarboxylic acid-d4 is specified with an isotopic enrichment of 99 atom% D and a minimum chemical purity of 98%, as verified by vendor Certificate of Analysis . This high enrichment level minimizes the residual unlabeled fraction, which is critical for accurate quantitation. A lower enrichment (e.g., 98 atom% D) would introduce a larger unlabeled background, directly increasing the lower limit of quantitation (LLOQ) and reducing assay sensitivity [1]. The residual unlabeled fraction in the target compound is ≤1%, compared to ≥2% for lower-grade alternatives.

Isotopic Enrichment Quality Control Stable Isotope Labeling

Chromatographic Co-Elution: d4 Labeling Minimizes Retention Time Shift vs. Higher Deuteration

Deuterium labeling can induce an isotope effect that alters chromatographic retention time in reversed-phase LC. Studies on deuterated internal standards have demonstrated that higher degrees of deuteration (e.g., d7) can cause earlier elution relative to the unlabeled analyte, with retention time differences leading to differential ion suppression and quantitative bias of up to -38.4% in spike recovery experiments [1]. The d4 labeling pattern in cyclopropane-1,1-dicarboxylic acid-d4 is expected to produce a smaller retention time shift compared to more heavily deuterated analogs (e.g., d5 or d6), thereby preserving co-elution with the analyte and maintaining effective matrix effect compensation [2].

Isotope Effect Retention Time Matrix Effects

Synthesis Pathway Differentiation: Deuterium Exchange vs. Carbon-13 Incorporation

Cyclopropane-1,1-dicarboxylic acid-d4 is synthesized via deuterium exchange using D₂O and a suitable catalyst , a cost-effective route compared to the de novo synthesis required for ¹³C-labeled analogs, which necessitates expensive ¹³C-enriched precursors and multi-step reactions . This synthetic accessibility translates to lower procurement costs and greater commercial availability. While ¹³C-labeled internal standards are often preferred for avoiding deuterium isotope effects entirely, the price differential can be substantial—typically 3- to 10-fold higher for ¹³C-labeled compounds of similar complexity .

Isotopic Labeling Synthesis Cost-Effectiveness

Validated Application Scenarios for Cyclopropane-1,1-dicarboxylic acid-d4 in Analytical and Bioanalytical Workflows


Quantitative Analysis of Cyclopropane-1,1-dicarboxylic Acid in Plant Tissues

Cyclopropane-1,1-dicarboxylic acid (CDA) is an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase and is quantified in plant samples such as Lycopersicum esculentum (tomato) via HPLC-electrospray tandem mass spectrometry . The d4-labeled analog serves as an ideal internal standard for this method, correcting for matrix effects and recovery variations. Its +4 Da mass shift (m/z 135 → 117) is fully resolved from the native analyte signal (m/z 131 → 113), enabling accurate quantitation even in complex plant extracts [1].

Method Development for Simultaneous Quantitation of ACC and CDA

Published LC-MS/MS methods for the simultaneous analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) and cyclopropane-1,1-dicarboxylic acid (CDA) utilize selective reaction monitoring (SRM) with detection limits of 20 pmol for ACC and 150 pmol for CDA . Incorporating cyclopropane-1,1-dicarboxylic acid-d4 as an internal standard for CDA would improve assay precision and accuracy by normalizing for injection-to-injection variability and ionization fluctuations, a standard practice in validated bioanalytical methods [1].

Pharmacokinetic and Drug Metabolism Studies of Cyclopropane-Containing Compounds

Deuterium-labeled compounds are increasingly used in pharmaceutical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, with deuteration known to potentially alter pharmacokinetic profiles . Cyclopropane-1,1-dicarboxylic acid-d4 can serve as a tracer or internal standard in such studies, particularly when monitoring the fate of cyclopropane-1,1-dicarboxylic acid or its derivatives in biological systems. Its high isotopic purity (99 atom% D) minimizes background interference, ensuring reliable quantitative data for PK parameter estimation [1].

Quality Control and Stability Testing of Cyclopropane-1,1-dicarboxylic Acid Batches

In industrial and academic settings where cyclopropane-1,1-dicarboxylic acid is used as a synthetic building block or enzyme inhibitor, the d4-labeled internal standard enables precise quantitation of the parent compound for batch release testing and stability monitoring . The compound is specified as stable for at least three years under recommended storage conditions (room temperature), with re-analysis for chemical purity recommended thereafter, providing a reliable reference material for long-term quality control programs [1].

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